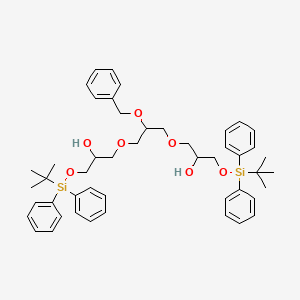
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol is a complex organic compound characterized by its unique structure, which includes benzyloxy, tetramethyl, tetraphenyl, and tetraoxa groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol involves multiple steps. One common approach includes the use of benzyloxy and tetramethylsilane as starting materials. The reaction typically proceeds through a series of steps involving protection and deprotection of functional groups, as well as the formation of the tetraoxa and tetraphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxy group, converting it to a benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and tetraphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Aplicaciones Científicas De Investigación
10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 10-(Benzyloxy)-2,2,18,18-tetramethyl-3,3,17,17-tetraphenyl-4,8,12,16-tetraoxa-3,17-disilanonadecane-6,14-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors,
Propiedades
Fórmula molecular |
C48H62O7Si2 |
|---|---|
Peso molecular |
807.2 g/mol |
Nombre IUPAC |
1-[tert-butyl(diphenyl)silyl]oxy-3-[3-[3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxypropoxy]-2-phenylmethoxypropoxy]propan-2-ol |
InChI |
InChI=1S/C48H62O7Si2/c1-47(2,3)56(43-24-14-8-15-25-43,44-26-16-9-17-27-44)54-35-40(49)33-51-37-42(53-32-39-22-12-7-13-23-39)38-52-34-41(50)36-55-57(48(4,5)6,45-28-18-10-19-29-45)46-30-20-11-21-31-46/h7-31,40-42,49-50H,32-38H2,1-6H3 |
Clave InChI |
ZHDDZGPWKBZLIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(COCC(COCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)OCC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
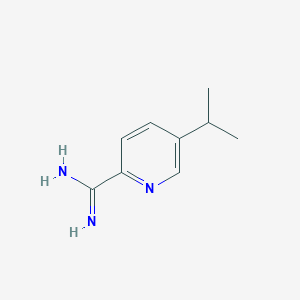
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
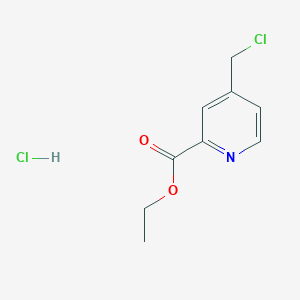
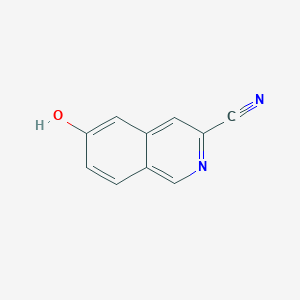
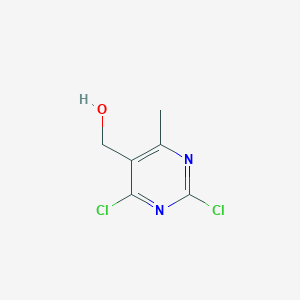
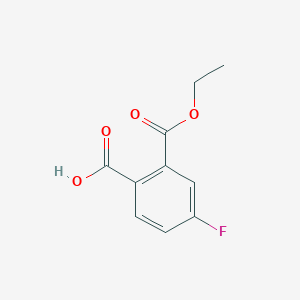
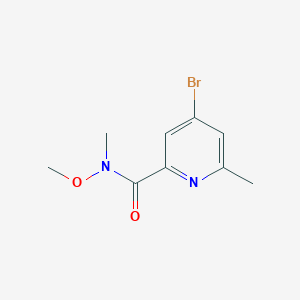

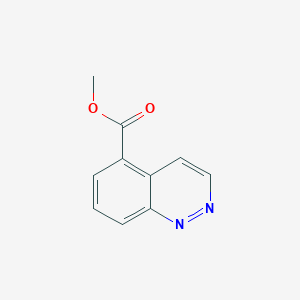
![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)
